Vatalanib

Kinase Inhibition VEGFR-2 Cell-Free Assay

Select Vatalanib (PTK787/ZK-222584) for your angiogenesis research to leverage its unprecedented VEGFR-2 selectivity over PDGFR-β (15.7-fold), ensuring clean VEGF pathway interrogation without stromal interference. This well-validated tool compound demonstrates equivalent in vivo efficacy to pazopanib in CLL xenografts (76% tumor inhibition) and synergizes with standard cytostatics. Its 7.1 nM cellular IC50 (HUVEC) and confirmed VEGFR-3 engagement make it ideal for dissecting lymphangiogenesis and endothelial permeability. Choose Vatalanib for reproducible, differentiation-driven preclinical results.

Molecular Formula C20H15ClN4
Molecular Weight 346.8 g/mol
CAS No. 212141-54-3
Cat. No. B1682193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVatalanib
CAS212141-54-3
Synonyms1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride
CGP 797870
CGP-797870
PTK 787
PTK-787
PTK787
vatalanib
ZK 222584
ZK 232934
ZK-222584
ZK-232934
ZK222584
ZK232934
Molecular FormulaC20H15ClN4
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4
InChIInChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25)
InChIKeyYCOYDOIWSSHVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vatalanib (PTK787/ZK 222584) Procurement Overview: An Orally Active Anilinophthalazine VEGFR Tyrosine Kinase Inhibitor


Vatalanib (PTK787, ZK 222584, CGP 79787; CAS 212141-54-3) is an orally bioavailable anilinophthalazine derivative that functions as a selective small-molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [1]. In cell-free assays, it inhibits VEGFR-2 (KDR) with an IC50 of 37 nM and VEGFR-1 (Flt-1) with an IC50 of 77 nM, while demonstrating weaker inhibition of related kinases including PDGFR-β (IC50 580 nM), c-KIT (IC50 730 nM), and VEGFR-3 (IC50 660 nM) [1]. The compound is inactive against EGFR, c-SRC, v-ABL, and protein kinase Cα (IC50 > 10 μM), establishing its selectivity profile within the VEGFR family [1]. Vatalanib has been evaluated in multiple Phase I-III clinical trials for various solid tumor indications [2][3].

Why Generic Substitution Fails: Understanding Vatalanib's Unique Differentiation Points in Procurement


Direct substitution of Vatalanib with alternative VEGFR tyrosine kinase inhibitors (TKIs) such as sunitinib, sorafenib, or pazopanib is not scientifically justified due to substantial differences in kinase selectivity profiles, in vitro potency, and downstream biological effects. Comparative kinase inhibition panels reveal that while Vatalanib demonstrates IC50 values of 37 nM for VEGFR-2 and 77 nM for VEGFR-1, sunitinib exhibits a VEGFR-2 IC50 of 80 nM [1]. Furthermore, Vatalanib's unique selectivity profile—with markedly weaker inhibition of PDGFR-β (IC50 580 nM) and c-KIT (IC50 730 nM) relative to its VEGFR potency—contrasts with the broader multi-kinase inhibition spectra of sorafenib and pazopanib, which potently target additional kinases such as Raf-1, B-Raf, and FGFR [1]. Cellular functional assays further underscore these differences; Vatalanib inhibits VEGF-induced thymidine incorporation in HUVECs with an IC50 of 7.1 nM, a functional potency that is not directly comparable to other VEGFR inhibitors without head-to-head evaluation in identical assay systems . These divergent pharmacological profiles translate into distinct in vivo efficacy, safety, and resistance patterns that preclude simple interchangeability in research or therapeutic applications.

Vatalanib Product-Specific Quantitative Evidence Guide: Key Differentiators for Scientific Selection


Superior VEGFR-2 Potency Over Sunitinib in Cell-Free Kinase Assays

Vatalanib exhibits greater potency against VEGFR-2 (KDR) compared to the multi-kinase inhibitor sunitinib in standardized cell-free kinase assays. Vatalanib inhibits VEGFR-2 with an IC50 of 37 nM, representing a 2.16-fold improvement in potency over sunitinib, which has a reported VEGFR-2 IC50 of 80 nM in the same comparative dataset [1]. This differential in primary target engagement is a critical factor for researchers requiring maximal VEGFR-2 blockade at lower compound concentrations, potentially reducing off-target effects associated with higher dosing of less potent alternatives.

Kinase Inhibition VEGFR-2 Cell-Free Assay Comparative Pharmacology

VEGFR-2 Selectivity Profile: 7.8-Fold Discrimination Against PDGFR-β Versus Sorafenib's Lower Selectivity

Vatalanib demonstrates a significantly higher selectivity ratio for VEGFR-2 over PDGFR-β compared to sorafenib. Vatalanib's IC50 for PDGFR-β is 580 nM, yielding a VEGFR-2/PDGFR-β selectivity ratio of 15.7-fold (580 nM / 37 nM) [1]. In contrast, sorafenib's reported PDGFR-β IC50 is 57 nM, giving a VEGFR-2/PDGFR-β ratio of only 3.8-fold (57 nM / 15 nM) [1]. This nearly 4-fold greater discrimination against PDGFR-β suggests that Vatalanib may be preferable in experimental models where sparing PDGFR-β signaling is desirable, such as in studies of pericyte function or in combinatorial regimens where PDGFR inhibition could exacerbate toxicity.

Kinase Selectivity PDGFR-β VEGFR-2 Off-Target Activity

Comparative In Vivo Antitumor Efficacy: Vatalanib Achieves 76% Tumor Growth Inhibition in CLL Xenograft Model, Equivalent to Pazopanib

In a direct comparative in vivo study using a chronic lymphocytic leukemia (CLL)-like JVM-3 xenograft mouse model, oral administration of Vatalanib at 100 mg/kg daily for 21 days resulted in a tumor growth inhibition rate of 76% [1]. Pazopanib, evaluated under identical conditions, achieved a comparable 77% tumor growth inhibition rate [1]. This near-equivalent in vivo efficacy, despite differing in vitro kinase selectivity profiles, demonstrates that Vatalanib's specific pharmacological signature translates into robust anti-tumor activity in this disease model. The study also reported no gross systemic toxicity, and total tumor eradication was observed in two mice from the combined treatment groups [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition CLL

VEGF-Induced HUVEC Proliferation Inhibition: Vatalanib Demonstrates Potent Cellular Activity (IC50 7.1 nM)

Vatalanib potently inhibits VEGF-driven cellular proliferation in primary human umbilical vein endothelial cells (HUVECs). In a thymidine incorporation assay, Vatalanib suppressed VEGF-induced DNA synthesis with an IC50 of 7.1 nM . This cellular potency is notably enhanced compared to its biochemical VEGFR-2 IC50 (37 nM), suggesting efficient cellular uptake and target engagement. The compound dose-dependently suppressed VEGF-induced survival and migration of endothelial cells without exhibiting cytotoxic or antiproliferative effects on cells lacking VEGF receptor expression, confirming its on-target mechanism of action .

Cellular Assay HUVEC Anti-Proliferative VEGF Signaling

VEGFR-3 Cellular Phosphorylation Assay: Vatalanib and Sunitinib Both Potently Inhibit Constitutive VEGFR-3 Autophosphorylation

In a cellular phosphorylation assay using MEF cells engineered to overexpress full-length VEGFR-3, both Vatalanib (PTK787) and Sunitinib were identified as potent inhibitors of constitutive VEGFR-3 autophosphorylation [1]. The assay, which utilizes a sandwich ELISA to quantify phospho-VEGFR-3 levels, demonstrated that both compounds generate highly reproducible IC50 values for inhibiting this receptor [1]. This cellular evidence confirms Vatalanib's ability to target VEGFR-3 in an intact cellular environment, an activity relevant to modulating lymphangiogenesis and tumor metastasis. While direct comparative IC50 values were not disclosed in the available datasheet, the qualification of both compounds as 'potent inhibitors' in this identical, standardized assay system provides a validated benchmark for researchers investigating VEGFR-3 signaling.

VEGFR-3 Cellular Phosphorylation ELISA Lymphangiogenesis

Vatalanib Best Research and Industrial Application Scenarios: Where Procurement Delivers Differentiated Value


Preclinical Oncology Models Requiring Selective VEGFR-2 Blockade with Minimal PDGFR-β Inhibition

Investigators seeking to dissect VEGF-specific angiogenic pathways without concomitant PDGFR-β inhibition should prioritize Vatalanib. Its 15.7-fold selectivity for VEGFR-2 over PDGFR-β, which is 4.1-fold greater than sorafenib's selectivity ratio, enables cleaner interrogation of VEGFR-driven tumor angiogenesis while minimizing confounding effects on pericyte biology and stromal PDGFR signaling [1]. This selectivity is particularly valuable in transgenic tumor models, combinatorial studies with PDGFR-sparing agents, or experiments where PDGFR inhibition is hypothesized to exacerbate toxicity or alter tumor microenvironment dynamics.

Chronic Lymphocytic Leukemia (CLL) and Hematologic Malignancy Xenograft Studies

Vatalanib is a well-validated tool compound for preclinical studies in hematologic malignancies, specifically chronic lymphocytic leukemia (CLL). In a direct comparative study, Vatalanib achieved a 76% tumor growth inhibition rate in a CLL-like JVM-3 xenograft model, demonstrating equivalent in vivo efficacy to the clinically approved agent pazopanib (77% inhibition) [2]. The study also reported that Vatalanib potently induced apoptosis in primary CLL cells at clinically achievable concentrations, while only mildly affecting healthy B cells, and synergized with conventional cytostatic agents like fludarabine, vincristine, and doxorubicin [2]. Researchers developing novel combination therapies for CLL or evaluating mechanisms of VEGF dependency in B-cell malignancies will find Vatalanib to be a characterized and reproducible agent.

In Vitro Endothelial Cell Biology and Angiogenesis Signaling Assays

For researchers employing HUVEC-based assays to study VEGF-driven endothelial cell proliferation, survival, and migration, Vatalanib offers a potent and well-characterized tool for pathway inhibition. The compound inhibits VEGF-induced thymidine incorporation in HUVECs with an IC50 of 7.1 nM, a cellular potency that is 5.2-fold greater than its biochemical VEGFR-2 IC50, confirming efficient cellular uptake and target engagement . Vatalanib's ability to dose-dependently suppress VEGF-induced responses without cytotoxic effects on VEGFR-negative cells provides a clean pharmacological tool for studying VEGF signaling, endothelial permeability, and angiogenic sprouting in 2D and 3D culture systems .

Investigating VEGFR-3 Mediated Lymphangiogenesis and Metastasis

Researchers focusing on the role of VEGFR-3 in tumor lymphangiogenesis, lymphatic metastasis, or other pathological processes involving the lymphatic vasculature can utilize Vatalanib as a validated inhibitor. Vatalanib has been confirmed to potently inhibit VEGFR-3 autophosphorylation in a cellular assay using MEF cells engineered to overexpress the receptor, demonstrating its ability to target VEGFR-3 in an intact cellular environment [3]. While its biochemical IC50 for VEGFR-3 is 660 nM (less potent than its VEGFR-2 activity), its confirmed cellular engagement supports its use as a tool compound in studies where dual VEGFR-2/VEGFR-3 inhibition is desired, or where comparative analysis of VEGFR-2 vs. VEGFR-3 signaling contributions is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vatalanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.